Cas no 18392-81-9 (5,6-Dibromo-2,1,3-benzothiadiazole)

5,6-Dibromo-2,1,3-benzothiadiazole is a brominated heterocyclic compound featuring a benzothiadiazole core structure. This derivative is widely utilized as a key intermediate in organic synthesis, particularly in the development of optoelectronic materials, organic semiconductors, and fluorescent dyes. The presence of bromine atoms at the 5 and 6 positions enhances its reactivity, facilitating cross-coupling reactions such as Suzuki or Stille couplings for further functionalization. Its rigid aromatic structure contributes to high thermal and chemical stability, making it suitable for applications in photovoltaic devices and light-emitting diodes (OLEDs). The compound’s electronic properties also make it valuable in designing charge-transport materials and conjugated polymers for advanced material science research.
5,6-Dibromo-2,1,3-benzothiadiazole structure
18392-81-9 structure
Product Name:5,6-Dibromo-2,1,3-benzothiadiazole
CAS No:18392-81-9
MF:C6H2Br2N2S
MW:293.966477870941
MDL:MFCD20257910
CID:850826
PubChem ID:125307759
Update Time:2025-10-29

5,6-Dibromo-2,1,3-benzothiadiazole Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dibromo-2,1,3-benzothiadiazole
    • NULL
    • 5,6-Dibrom-2,1,3-benzothiadiazol
    • 5,6-Dibromo-benz-2,1,3-thiadiazol
    • 5,6-dibromo-benzo[1,2,5]thiadiazole
    • 5,6-dibromobenzo[c][1,2,5]thiadiazole
    • D4064
    • 5,6-Dibromobenzo[1,2,5]thiadiazole
    • 2,1,3-Benzothiadiazole, 5,6-dibromo-
    • AK545944
    • AKOS005186842
    • 18392-81-9
    • SY056301
    • DB-219240
    • C73541
    • MFCD20257910
    • SCHEMBL15417096
    • DTXSID20453175
    • CS-0157816
    • DS-19404
    • MDL: MFCD20257910
    • Inchi: 1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
    • InChI Key: XIDGOHYQUCNHTL-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2C(C=1)=NSN=2)Br

Computed Properties

  • Exact Mass: 291.83100
  • Monoisotopic Mass: 291.83054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54
  • XLogP3: 3.2

Experimental Properties

  • Melting Point: 131.0 to 135.0 deg-C
  • Boiling Point: 334.5±22.0°C at 760 mmHg
  • PSA: 54.02000
  • LogP: 3.21630

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5,6-Dibromo-2,1,3-benzothiadiazole Production Method

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Amadis Chemical Company Limited
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(CAS:18392-81-9)5,6-Dibromo-2,1,3-benzothiadiazole
Order Number:A903549
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:14
Price ($):410.0
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Additional information on 5,6-Dibromo-2,1,3-benzothiadiazole

Introduction to 5,6-Dibromo-2,1,3-benzothiadiazole (CAS No. 18392-81-9)

5,6-Dibromo-2,1,3-benzothiadiazole, identified by the Chemical Abstracts Service Number (CAS No.) 18392-81-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its versatile structural framework and potential applications. This compound belongs to the benzothiadiazole class, which is well-known for its broad spectrum of biological activities and utility in the development of advanced materials. The presence of bromine substituents at the 5th and 6th positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 5,6-Dibromo-2,1,3-benzothiadiazole consists of a benzene ring fused with a thiadiazole moiety, with bromine atoms attached at specific positions. This unique arrangement imparts distinct electronic and steric properties that make it an attractive candidate for various chemical transformations. In recent years, researchers have been exploring the synthetic pathways and derivatives of this compound to uncover new applications in medicinal chemistry and material science.

One of the most compelling aspects of 5,6-Dibromo-2,1,3-benzothiadiazole is its role as a precursor in the synthesis of more complex molecules. The bromine atoms serve as reactive sites for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, palladium-catalyzed cross-coupling reactions have been widely employed to introduce additional functional groups or to construct more intricate molecular architectures. These transformations have opened up new avenues for developing novel pharmaceuticals and advanced materials.

In the realm of pharmaceutical research, 5,6-Dibromo-2,1,3-benzothiadiazole has been investigated for its potential biological activities. The benzothiadiazole scaffold is known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of this compound can interact with biological targets such as enzymes and receptors, leading to therapeutic effects. The brominated version of benzothiadiazole has been particularly studied for its enhanced binding affinity and metabolic stability compared to its unsubstituted counterparts.

Recent advancements in computational chemistry have also contributed to the understanding of 5,6-Dibromo-2,1,3-benzothiadiazole's reactivity and mechanism of action. Molecular modeling techniques have allowed researchers to predict how this compound might behave in different chemical environments and how it could interact with biological systems. These insights have been instrumental in designing more effective synthetic routes and in optimizing drug-like properties such as solubility and bioavailability.

The material science applications of 5,6-Dibromo-2,1,3-benzothiadiazole are equally fascinating. Its ability to form stable complexes with metals makes it a promising candidate for use in coordination chemistry and catalysis. Additionally, the compound's electronic properties have been explored in the development of organic semiconductors and light-emitting diodes (OLEDs). The bromine substituents facilitate interactions with other molecules or surfaces, enhancing its utility in these applications.

Another area where 5,6-Dibromo-2,1,3-benzothiadiazole has shown promise is in environmental science. Researchers are investigating its potential use as a building block for creating novel polymers that can degrade pollutants or adsorb heavy metals from water sources. The compound's stability under various environmental conditions makes it an ideal candidate for such applications.

The synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole itself is an intriguing process that involves multiple steps to ensure high yield and purity. Common methods include bromination reactions on pre-formed benzothiadiazole derivatives or multi-step syntheses starting from simpler aromatic precursors. The choice of method often depends on factors such as cost-effectiveness、 scalability、and environmental impact. Recent studies have focused on developing greener synthetic routes that minimize waste and reduce energy consumption without compromising efficiency.

In conclusion,5, 6-Dibromo-2, 1, 3-Benzothiadiazole (CAS No. 18392-81-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features、reactivity、and versatility make it an invaluable tool for researchers in pharmaceuticals、materials science、and environmental chemistry。 As our understanding of this compound continues to grow,we can expect even more innovative applications to emerge,further solidifying its importance in modern science.

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Amadis Chemical Company Limited
(CAS:18392-81-9)5,6-Dibromo-2,1,3-benzothiadiazole
A903549
Purity:99%
Quantity:25g
Price ($):410.0
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